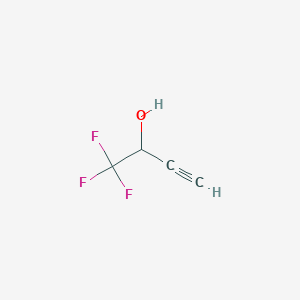
1,1,1-Trifluorobut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluorobut-3-yn-2-ol: is a fluorinated acetylene derivative that has garnered significant interest in various fields of science and technology. The presence of fluorine atoms in its structure imparts unique characteristics such as high lipophilicity, biological activity, heat resistance, and nonlinear optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorobut-3-yn-2-ol can be synthesized through the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles with arenes in the presence of triflic acid (TfOH) in dichloromethane (CH₂Cl₂). This reaction typically proceeds at room temperature and is completed within one hour, yielding 1,3-diaryl-1-trifluoromethylindenes .
Industrial Production Methods: Industrial production methods for this compound often involve the use of acidic zeolites as catalysts. For example, the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-ols with benzene in the presence of HUSY acidic zeolite at 100°C can yield 1,3-diaryl-1-trifluoromethylindenes in high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluorobut-3-yn-2-ol undergoes various types of reactions, including:
Cyclization: Acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-oles into CF₃-indenes.
Electrophilic Addition: Reaction with benzene in the presence of acidic zeolites.
Common Reagents and Conditions:
Triflic Acid (TfOH): Used as a catalyst in dichloromethane (CH₂Cl₂) for cyclization reactions.
HUSY Acidic Zeolite: Used as a catalyst in high-pressure reactors at elevated temperatures.
Major Products:
1,3-Diaryl-1-trifluoromethylindenes: Formed through cyclization reactions.
CF₃-Indenes: Formed through acid-promoted cyclization.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1-Trifluorobut-3-yn-2-ol is used as a building block in organic synthesis for the preparation of new substances and materials with valuable practical properties .
Biology: The compound’s high lipophilicity and biological activity make it a valuable tool in biological research, particularly in the study of fluorinated compounds’ interactions with biological systems .
Medicine: Fluorinated acetylene derivatives, including this compound, are explored for their potential use in drug development due to their unique chemical properties .
Industry: The compound is used in the production of materials with heat resistance, nonlinear optical properties, and liquid crystal properties .
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluorobut-3-yn-2-ol involves the formation of highly reactive trifluoromethyl propargyl cation intermediates. These intermediates can be trapped at mesomeric positions by the nucleophilic attack of an arene partner, followed by intramolecular ring closure to form indenes .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-4-phenylbut-3-yn-2-ol: Another fluorinated acetylene derivative with similar properties.
4-Chloro-1,1,1-trifluorobut-3-yn-2-one: Undergoes [4+2] cycloaddition reactions.
Uniqueness: 1,1,1-Trifluorobut-3-yn-2-ol is unique due to its high reactivity and the ability to form stable trifluoromethyl propargyl cation intermediates, which are crucial for its cyclization reactions .
Eigenschaften
IUPAC Name |
1,1,1-trifluorobut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O/c1-2-3(8)4(5,6)7/h1,3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIUSOIWQBJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
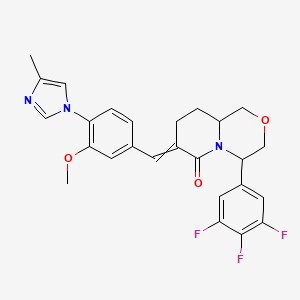
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

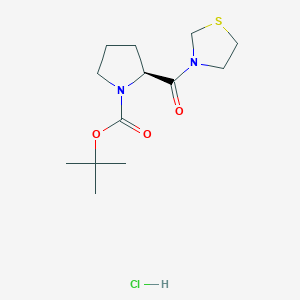
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
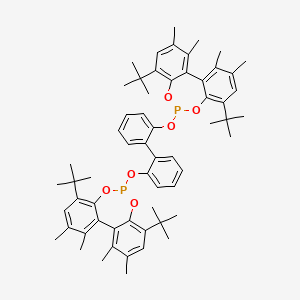
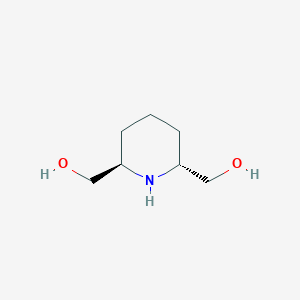
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
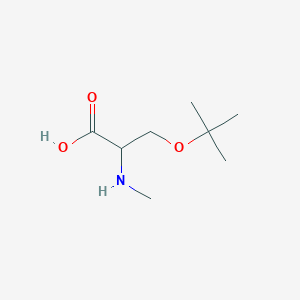
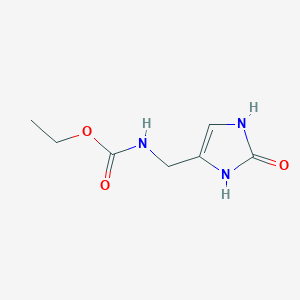
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)

